molecular formula C8H7Cl3O2S B2977490 2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride CAS No. 1161945-63-6

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride

Cat. No.: B2977490
CAS No.: 1161945-63-6
M. Wt: 273.55
InChI Key: XEJVDLVXIOIKQT-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is a chemical compound characterized by a dichlorophenyl group attached to an ethanesulfonyl chloride moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dichlorophenyl ethyl alcohol as the starting material.

  • Reaction Steps: The alcohol undergoes sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group.

  • Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions is maintained.

  • Purification: The crude product is purified through recrystallization or distillation to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form sulfonyl chlorides.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids.

  • Substitution: Substitution reactions can replace the chlorine atoms on the phenyl ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides.

  • Reduction: Formation of sulfonic acids.

  • Substitution: Formation of various substituted phenyl compounds.

Scientific Research Applications

2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is used in:

  • Chemistry: As a reagent in organic synthesis for the preparation of other chemical compounds.

  • Biology: In biochemical studies to understand enzyme mechanisms.

  • Medicine: As a precursor in the synthesis of pharmaceuticals.

  • Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Involvement in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

  • 2-(3,4-Dichlorophenyl)ethanamine: A structural isomer with an amine group instead of a sulfonyl chloride.

  • 2,3-Dichlorophenylpiperazine: Another positional isomer with different biological activity.

Uniqueness: 2-(3,4-Dichloro-phenyl)-ethanesulfonyl chloride is unique due to its specific reactivity and applications in various fields, distinguishing it from its isomers and similar compounds.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O2S/c9-7-2-1-6(5-8(7)10)3-4-14(11,12)13/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJVDLVXIOIKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCS(=O)(=O)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Thionyl chloride (1.15 mL, 15.83 mmol) was added dropwise to a suspension of sodium 2-(3,4-dichloro-phenyl)-ethanesulfonate (3.17 g, 11.47 mmol) in a mixture of anhydrous benzene (50 mL) and anhydrous N,N-dimethylformamide (1 mL) at 0° C. The reaction mixture was allowed to warm slowly to room temperature and was then heated at 80° C. for 18 hours. The reaction mixture was cooled to room temperature and filtered through a pad of Celite. The solids were washed with benzene and the combined filtrates were concentrated in vacuo. The residue was taken up in hexane and the resulting suspension was heated at 50° C. for 30 min. After cooling to room temperature, a solid was collected by filtration to give 2.20 g (70% yield) of the title compound.
Quantity
1.15 mL
Type
reactant
Reaction Step One
Name
sodium 2-(3,4-dichloro-phenyl)-ethanesulfonate
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
70%

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